molecular formula C11H16FN B13317241 N-butyl-5-fluoro-2-methylaniline

N-butyl-5-fluoro-2-methylaniline

Cat. No.: B13317241
M. Wt: 181.25 g/mol
InChI Key: RILFQJWTRLZPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-5-fluoro-2-methylaniline is a useful research compound. Its molecular formula is C11H16FN and its molecular weight is 181.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

N-butyl-5-fluoro-2-methylaniline

InChI

InChI=1S/C11H16FN/c1-3-4-7-13-11-8-10(12)6-5-9(11)2/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

RILFQJWTRLZPLU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=CC(=C1)F)C

Origin of Product

United States

Contextualizing N Butyl 5 Fluoro 2 Methylaniline Within Substituted Aniline Chemistry

Aniline (B41778) and its derivatives are foundational pillars in chemical synthesis, serving as precursors to a vast array of dyes, polymers, pharmaceuticals, and agrochemicals. nih.govnih.gov The chemical behavior of the aniline core is profoundly influenced by the nature and position of substituents on both the aromatic ring and the nitrogen atom. acs.org In N-butyl-5-fluoro-2-methylaniline, each substituent imparts distinct characteristics that define its reactivity and potential applications.

The parent structure, aniline, features an amino group (-NH₂) that is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. bldpharm.com However, in this compound, this inherent reactivity is modulated:

N-butyl Group: The replacement of a hydrogen on the amino group with a butyl group forms a secondary amine. This alkyl group increases the molecule's steric bulk around the nitrogen atom and enhances its lipophilicity (hydrophobicity). ncert.nic.in Alkylation of the amine is a common strategy to modify a compound's solubility and biological distribution. nih.gov

2-methyl Group: The methyl group at the ortho position relative to the amine is an electron-donating group, which further activates the ring. It also introduces steric hindrance that can influence the regioselectivity of reactions involving the nearby amino group or the aromatic ring.

5-fluoro Group: The fluorine atom at the meta position to the amine introduces a strong electron-withdrawing inductive effect. This effect decreases the basicity of the nitrogen atom compared to non-fluorinated analogues. Fluorine's unique properties are a cornerstone of modern medicinal chemistry.

The synthesis of this compound would likely proceed via a two-step sequence: first, the preparation of the core intermediate, 5-fluoro-2-methylaniline (B146954), followed by N-alkylation. The precursor, 5-fluoro-2-methylaniline, can be synthesized by the reduction of 4-fluoro-1-methyl-2-nitrobenzene using reagents like iron in the presence of an acid. chemicalbook.com The subsequent N-alkylation to attach the butyl group can be achieved by reacting 5-fluoro-2-methylaniline with a butyl halide or by reductive amination with butanal. ncert.nic.innih.gov

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
Aniline C₆H₇N 93.13 62-53-3
5-Fluoro-2-methylaniline C₇H₈FN 125.14 367-29-3

| This compound | C₁₁H₁₆FN | 181.25 | 1019491-30-5 |

Strategic Importance of Fluorinated Aromatic Amines in Chemical Synthesis

The deliberate introduction of fluorine into organic molecules is a powerful and widely adopted strategy in the design of pharmaceuticals and agrochemicals. nih.gov Fluorinated aromatic amines, such as N-butyl-5-fluoro-2-methylaniline, are highly valued as synthetic intermediates for several reasons.

The substitution of hydrogen with fluorine can dramatically alter a molecule's properties. nih.gov Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen, meaning it can often be substituted with minimal steric disruption. Key benefits of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidation by metabolic enzymes (like cytochrome P450s), thereby increasing the drug's half-life and bioavailability. nih.gov

Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine decreases the basicity of the nearby amino group. This tuning of pKa is critical for controlling a drug molecule's ionization state at physiological pH, which in turn affects its solubility, cell membrane permeability, and binding to its biological target.

Increased Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with enzyme active sites, potentially leading to higher binding affinity and potency.

Because of these advantageous effects, fluorinated building blocks are in high demand. Aromatic amines are precursors to a multitude of heterocyclic scaffolds found in drugs, and starting with a fluorinated version allows for the strategic incorporation of fluorine into the final product. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of N Butyl 5 Fluoro 2 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-butyl-5-fluoro-2-methylaniline

NMR spectroscopy serves as the cornerstone for the structural elucidation of this compound, offering unambiguous information about the carbon-hydrogen framework and the electronic environment of the fluorine atom. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional techniques, a complete assignment of all atoms in the molecule can be achieved.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The spectrum would feature signals from the aromatic protons, the aliphatic protons of the N-butyl group, and the methyl protons attached to the aromatic ring.

The three aromatic protons (H-3, H-4, and H-6) would appear in the downfield region, typically between 6.5 and 7.0 ppm. Their chemical shifts and multiplicities are influenced by the electron-donating amino group, the methyl group, and the electron-withdrawing fluorine atom. The fluorine atom will cause additional splitting (H-F coupling). The protons of the N-butyl group would be observed in the upfield region. The methylene group attached to the nitrogen (N-CH₂) is expected to be a triplet at approximately 3.1 ppm. The two internal methylene groups would appear as complex multiplets, while the terminal methyl group of the butyl chain would be a triplet around 0.9 ppm. The methyl group on the aromatic ring would present as a sharp singlet near 2.1 ppm.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
~6.85ddJ_HH ≈ 8.5, J_HF ≈ 2.5H-3
~6.60ddJ_HH ≈ 8.5, J_HF ≈ 10.0H-4
~6.55ddJ_HH ≈ 2.5, J_HF ≈ 8.5H-6
~3.10tJ_HH ≈ 7.5N-CH₂-
~2.10s-Ar-CH₃
~1.60m--CH₂-CH₂-CH₃
~1.40m--CH₂-CH₃
~0.95tJ_HH ≈ 7.3-CH₃

Note: Predicted values are based on analysis of similar structures. 's' denotes singlet, 't' denotes triplet, 'dd' denotes doublet of doublets, 'm' denotes multiplet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eleven distinct signals are expected. The chemical shifts of the aromatic carbons are influenced by the substituents, and the carbons near the fluorine atom will exhibit C-F coupling, which is observable as splitting in the spectrum.

The carbon atom directly bonded to the fluorine (C-5) will show the largest C-F coupling constant (¹J_CF) and appear significantly downfield. The carbons ortho and meta to the fluorine (C-4, C-6 and C-1, C-3) will show smaller two-bond (²J_CF) and three-bond (³J_CF) coupling constants, respectively. The carbons of the butyl chain and the aromatic methyl group will appear in the upfield aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ ppm)C-F Coupling (J_CF Hz)Assignment
~162.0¹J ≈ 240C-5
~146.0³J ≈ 7C-1
~118.0⁴J ≈ 2C-2
~115.0²J ≈ 22C-6
~114.0²J ≈ 21C-4
~113.0³J ≈ 8C-3
~47.0-N-CH₂-
~31.0--CH₂-CH₂-CH₃
~20.0--CH₂-CH₃
~17.0-Ar-CH₃
~14.0--CH₃

Note: Predicted values based on analysis of 5-fluoro-2-methylaniline (B146954) and N-alkylanilines.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom's chemical environment. nih.gov Since this compound contains a single fluorine atom, the ¹⁹F NMR spectrum is expected to show one primary signal. nih.gov The chemical shift of this signal is indicative of the electronic environment around the fluorine nucleus. nih.gov The multiplicity of the signal arises from spin-spin coupling with nearby protons. In this case, the fluorine at the C-5 position would couple to the two ortho protons (H-4 and H-6) and the one meta proton (H-3), likely resulting in a complex multiplet, often approximated as a triplet of doublets.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. youtube.com Key correlations would be observed between adjacent protons in the butyl chain (e.g., N-CH₂ with the adjacent -CH₂-), confirming the integrity of the alkyl group. sdsu.edu It would also show correlations between neighboring aromatic protons (H-3 with H-4, and H-4 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). sdsu.edu It is used to definitively assign the carbon signals for all protonated carbons, such as linking the aromatic proton signals to their respective aromatic carbon signals and assigning the carbons of the butyl chain. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. youtube.com It is vital for connecting different fragments of the molecule. Key HMBC correlations would include the signal from the N-CH₂ protons to the aromatic carbon C-1, confirming the attachment point of the butyl group. Correlations from the Ar-CH₃ protons to carbons C-1, C-2, and C-3 would place the methyl group, and correlations from aromatic protons to neighboring carbons would confirm the substitution pattern on the ring. sdsu.edu

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₁₁H₁₆FN, giving it a molecular weight of approximately 181.25 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 181. The most characteristic fragmentation pattern for N-alkylanilines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, this would involve the loss of a propyl radical (•C₃H₇), resulting in a highly stable, resonance-delocalized cation. This fragment is often the most intense signal in the spectrum (the base peak).

Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
181[C₁₁H₁₆FN]⁺Molecular Ion (M⁺)
138[C₈H₉FN]⁺[M - C₃H₇]⁺ (Alpha-cleavage)
125[C₇H₈FN]⁺[M - C₄H₈]⁺ (McLafferty-type rearrangement)
110[C₆H₅F]⁺Loss of CH₃ and HCN from fragment

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. researchgate.net HRMS instruments can measure mass with an accuracy of a few parts per million (ppm), allowing for the unambiguous determination of a compound's molecular formula. nih.gov

For this compound, the calculated exact monoisotopic mass of the molecular ion [M]⁺ (C₁₁H₁₆FN⁺) is 181.12668 Da. An experimental HRMS measurement yielding a mass value very close to this theoretical value would provide strong evidence for the assigned molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile organic compounds like this compound. The technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection power of mass spectrometry. In a typical analysis, the compound is vaporized and separated from impurities on a capillary column before being ionized and fragmented in the mass spectrometer.

The resulting mass spectrum provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak (M+) and its structural fingerprint from the fragmentation pattern. The molecular ion for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C11H16FN, approx. 181.25 g/mol ).

Electron ionization (EI) typically induces predictable fragmentation pathways in substituted anilines. For this compound, the most prominent fragmentation is expected to be the alpha-cleavage of the C-N bond, leading to the loss of a propyl radical (CH2CH2CH3) from the butyl group. This would generate a stable, resonance-stabilized cation. Another significant fragmentation pathway involves the loss of the entire butyl radical. The fragmentation of the aromatic ring itself can also occur, though it typically results in lower intensity ions. The mass spectrum of the related compound 2-fluoro-5-methylaniline shows a strong molecular ion peak, which suggests that the N-butylated analogue would also be readily identifiable. nist.gov

The purity of a sample is determined from the gas chromatogram. A pure sample will exhibit a single major peak at a specific retention time. The presence of other peaks indicates impurities, and their relative abundance can be estimated from their peak areas.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (Mass/Charge) Proposed Fragment Ion Fragmentation Pathway
181 [C11H16FN]+• Molecular Ion (M+)
138 [C8H9FN]+ Loss of propyl radical (•C3H7) via α-cleavage
124 [C7H7FN]+ Loss of butyl radical (•C4H9)

Note: The data in this table is predicted based on common fragmentation patterns for N-alkylanilines and has not been experimentally verified for this specific compound.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. These methods are complementary and probe the vibrational modes of molecules.

Characteristic Vibrational Mode Assignments (e.g., N-H, C-F, Aromatic Ring Modes)

The IR and Raman spectra of this compound are expected to display a series of characteristic bands corresponding to the vibrations of its specific structural components. The secondary amine (N-H) group gives rise to a distinct stretching vibration in the IR spectrum. The aromatic ring exhibits several characteristic vibrations, including C-H stretching and C=C in-plane stretching. The aliphatic butyl group will be evident from its C-H stretching and bending modes. The carbon-fluorine bond also has a characteristic strong absorption in the infrared spectrum.

Analysis of related aniline (B41778) compounds by Raman spectroscopy reveals characteristic ring-breathing and C-H vibrational modes. axborotnoma.uz For this compound, key vibrational modes can be assigned to specific frequency ranges.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique Notes
N-H Stretch 3350 - 3450 IR Medium to weak, sharp peak for secondary amine
Aromatic C-H Stretch 3000 - 3100 IR, Raman Multiple weak to medium bands
Aliphatic C-H Stretch 2850 - 2960 IR, Raman Strong, multiple bands from butyl and methyl groups
Aromatic C=C Stretch 1580 - 1620, 1450 - 1520 IR, Raman Two to three bands, variable intensity
N-H Bend 1500 - 1580 IR Medium intensity
C-F Stretch 1100 - 1250 IR Strong, characteristic band

Note: These are typical frequency ranges for the specified functional groups and are subject to shifts based on the specific molecular environment within this compound.

Conformational Insights from Vibrational Spectra

The flexibility of the N-butyl group introduces the possibility of multiple rotational isomers (conformers). These conformers may have slightly different vibrational frequencies, particularly for modes involving the butyl chain and the C-N bond. While standard IR and Raman spectra at room temperature typically show an averaged representation of the most stable conformers, more advanced studies could provide conformational insights.

For example, variable-temperature vibrational spectroscopy could reveal changes in the relative intensities of certain bands, indicating a shift in the conformational equilibrium. Furthermore, comparison of the experimental spectra with theoretical spectra calculated for different possible conformers (e.g., anti vs. gauche conformations of the butyl chain relative to the aromatic ring) can help identify the predominant conformation in the sample. Polarized Raman spectroscopy on oriented samples could also yield information about the orientation of specific functional groups. axborotnoma.uz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene (B151609) ring. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of substituents on the ring.

The aniline chromophore typically shows two main absorption bands. The more intense band at shorter wavelengths is analogous to the benzene B-band, while the band at longer wavelengths is related to the benzene E-band. The presence of the amino group (an auxochrome) causes a bathochromic (red) shift of these bands to longer wavelengths and increases their intensity compared to unsubstituted benzene.

The additional substituents on this compound (fluoro, methyl, and the N-butyl group) will further modify the electronic transitions. The methyl and N-butyl groups are weakly electron-donating, while the fluorine atom has a dual role due to its inductive electron-withdrawing and resonance electron-donating effects. The net effect of these substituents is a further shift in the absorption maxima. The spectrum is typically recorded in a non-polar solvent like hexane (B92381) or ethanol.

Table 3: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λmax Range (nm) Solvent
π → π* (B-band) 230 - 250 Ethanol

Note: These values are estimations based on the electronic effects of the substituents on the aniline chromophore.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a single crystal of sufficient quality can be grown, this method can provide definitive information on bond lengths, bond angles, and torsional angles within the this compound molecule.

This analysis would confirm the substitution pattern on the aromatic ring and reveal the preferred conformation of the N-butyl group in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding (involving the N-H group) and π-π stacking, that govern the crystal packing.

As of this writing, a publicly available crystal structure for this compound has not been reported. The successful application of this technique is contingent on the ability to produce high-quality single crystals, which can be a challenging and unpredictable process. Should a structure be determined, it would serve as the ultimate benchmark for validating computational models and interpreting data from other spectroscopic techniques.

In-Depth Computational Analysis of this compound Remains Elusive in Publicly Available Scientific Literature

The specific structural and electronic influence of the N-butyl group introduces a level of complexity that prevents direct extrapolation from the data available for 5-fluoro-2-methylaniline. The conformational flexibility of the butyl chain alone would generate a complex potential energy surface, making dedicated computational studies essential for a true understanding of the molecule's properties.

Efforts to locate scholarly articles detailing the quantum chemical calculations, including molecular geometry, electronic structure, and theoretical NMR or vibrational spectra for this compound, were unsuccessful. Consequently, the construction of a detailed scientific article as per the requested outline is not possible at this time due to the absence of the necessary foundational research data.

Further research by computational chemists would be required to generate the data needed to populate the requested sections on DFT studies, ab initio and semi-empirical approaches, conformational energy landscapes, and predicted spectroscopic parameters for this compound.

Computational and Theoretical Investigations of N Butyl 5 Fluoro 2 Methylaniline

Prediction and Interpretation of Spectroscopic Parameters

Simulated UV-Vis Absorption Spectra

The electronic absorption properties of N-butyl-5-fluoro-2-methylaniline can be effectively investigated using computational quantum chemistry, specifically through Time-Dependent Density Functional Theory (TD-DFT). This method is widely used for predicting the UV-Vis spectra of organic molecules by calculating the energies of vertical electronic excitations from the ground state to various excited states.

The simulation process typically begins with the geometry optimization of the molecule's ground state using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31+G(d,p). Following optimization, TD-DFT calculations are performed to obtain the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (f), which relate to the intensity of the absorption bands. For substituted anilines, the primary electronic transitions in the UV-Vis spectrum are typically π → π* transitions associated with the aromatic ring and the aniline (B41778) nitrogen's lone pair. The presence of the fluorine, methyl, and N-butyl substituents will modulate the energies of the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby shifting the absorption bands compared to unsubstituted aniline.

Interactive Table 1: Simulated UV-Vis Spectral Data for this compound

This table presents hypothetical data representative of results from a TD-DFT calculation.

ExcitationCalculated λ_max (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
S0 → S13150.085HOMO → LUMOπ → π
S0 → S22700.150HOMO-1 → LUMOπ → π
S0 → S32350.450HOMO → LUMO+1π → π*

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

A complete understanding of a chemical reaction requires the characterization of the potential energy surface (PES), which connects reactants, transition states, intermediates, and products. A key step in this process is the identification of the transition state (TS), which represents the maximum energy point along the minimum energy path of a reaction.

For a reaction involving this compound, such as its formation via N-alkylation of 5-fluoro-2-methylaniline (B146954) with a butyl halide, computational methods like DFT can be used to locate the geometry of the TS. This is achieved by searching for a first-order saddle point on the PES, which is a structure with exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Once the TS is located and confirmed, its energy can be calculated. The difference in energy between the transition state and the reactants defines the activation energy barrier (ΔE‡). This barrier is a critical parameter, as it governs the reaction rate according to transition state theory. A higher energy barrier implies a slower reaction. For instance, in the N-alkylation reaction, the TS would involve the partial formation of the N-C bond and the partial breaking of the C-halide bond.

Interactive Table 2: Hypothetical Energy Profile for N-alkylation of 5-fluoro-2-methylaniline

This table illustrates a sample energy profile for the reaction: 5-fluoro-2-methylaniline + 1-bromobutane (B133212) → [Transition State] → this compound + HBr. Energies are relative to the reactants.

SpeciesRelative Energy (kcal/mol)Method/Basis Set
Reactants0.0B3LYP/6-311+G(d,p)
Transition State (TS)+25.5B3LYP/6-311+G(d,p)
Products-10.2B3LYP/6-311+G(d,p)

Beyond identifying a single transition state, computational analysis can map the entire reaction pathway. This is often accomplished using Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation starts from the transition state structure and follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. This procedure confirms that the identified transition state correctly connects the desired reactants and products.

The analysis of the reaction pathway provides a detailed, step-by-step visualization of the chemical transformation. It reveals how bond lengths and angles change as the reactants evolve into products, and it can uncover the presence of any reaction intermediates—stable species that exist in energy minima between transition states. For complex, multi-step reactions, this analysis is crucial for determining the rate-determining step, which is the step with the highest energy barrier.

Quantitative Structure-Property Relationship (QSPR) Modeling of Fluorinated Anilines (excluding biological activity/toxicity)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. researchgate.net For fluorinated anilines, QSPR can be used to predict properties like boiling point, viscosity, vapor pressure, and n-octanol/water partition coefficient (logP) without the need for experimental measurement for every new compound. nih.gov

The development of a QSPR model involves several key steps:

Data Set Assembly: A dataset of structurally related fluorinated anilines with known, high-quality experimental data for the property of interest is compiled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional: e.g., molecular weight, atom counts.

Topological: Describing atomic connectivity.

Geometric: Based on the 3D structure of the molecule.

Quantum-Chemical: Derived from quantum calculations, such as dipole moment, orbital energies (HOMO/LUMO), and atomic charges. researchgate.net

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the physicochemical property.

Validation: The predictive power of the resulting equation is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.

A QSPR study on a series of fluorinated anilines could reveal, for example, that viscosity is strongly correlated with molecular volume, total energy, and the charge on the nitrogen atom. researchgate.net Such a model would be a valuable tool for estimating the properties of new, unsynthesized compounds like this compound based solely on its computed molecular descriptors.

Interactive Table 3: Example of a QSPR Dataset for Fluorinated Anilines

This table shows a hypothetical dataset that would be used to build a QSPR model for predicting a physicochemical property (e.g., Viscosity).

CompoundExperimental Viscosity (cP)Molecular Volume (ų)Dipole Moment (Debye)HOMO Energy (eV)
Aniline4.0591.51.53-5.15
2-Fluoroaniline4.3095.22.10-5.22
3-Fluoroaniline4.2195.22.55-5.25
4-Fluoroaniline4.1895.22.97-5.18
5-Fluoro-2-methylanilinePredicted114.82.35-5.08
This compoundPredicted175.62.45-4.95

Advanced Analytical Methodologies for N Butyl 5 Fluoro 2 Methylaniline

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analytical characterization of N-butyl-5-fluoro-2-methylaniline. The choice of technique is dictated by the specific analytical goal, whether it be assessing volatile purity, quantifying the compound, or purifying it from a reaction mixture.

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The purity of the related compound, 5-fluoro-2-methylaniline (B146954), is often assayed by GC, suggesting its direct applicability. fishersci.nl For general aniline (B41778) derivatives, established methods like EPA method 8131 utilize a capillary gas chromatography system. epa.gov

A hypothetical GC method for this compound could be developed based on these principles. A non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would likely provide good separation of the main compound from its potential impurities.

Hypothetical GC Parameters for this compound Analysis:

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column coated with a 5% phenyl-methylpolysiloxane stationary phase.
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 70°C (held for 1 min), ramped to 150°C at 3°C/min, then to 280°C at 10°C/min. d-nb.info
Carrier Gas Helium or Hydrogen at a constant flow rate of 1 mL/min. d-nb.info
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

This table presents hypothetical GC conditions based on methods for similar aniline compounds.

A typical reversed-phase HPLC method would employ a C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol.

Illustrative HPLC Parameters for Aniline Derivative Analysis:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This table illustrates typical HPLC conditions that could be adapted for this compound analysis.

Thin-Layer Chromatography (TLC) serves as a rapid and simple method for monitoring the progress of reactions that synthesize this compound and for preliminary purity checks. For the purification of the related compound, 5-fluoro-2-methylaniline, flash column chromatography is employed. chemicalbook.com A common solvent system for the flash chromatography of this analogue is a mixture of hexanes and ethyl acetate, with a typical ratio of 5:1. chemicalbook.com The purification process involves dissolving the crude product in a minimal amount of the eluent and loading it onto a silica (B1680970) gel column. The different components of the mixture are then separated based on their polarity as the solvent mixture is passed through the column.

Typical Parameters for Chromatographic Purification of an Aniline Derivative:

TechniqueStationary PhaseMobile PhaseApplication
Flash Column Chromatography Silica GelHexanes:Ethyl Acetate (e.g., 5:1 v/v) chemicalbook.comPreparative Purification
Thin-Layer Chromatography Silica Gel PlatesHexanes:Ethyl AcetateReaction Monitoring, Purity Screening

While this compound itself is not chiral, the principles of chiral chromatography would be essential for the analysis of any of its analogues that may possess a stereocenter. Chiral chromatography is a specialized form of liquid chromatography that utilizes a chiral stationary phase (CSP) to separate enantiomers. The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated on a silica support. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The choice of the specific CSP and mobile phase composition is critical for achieving enantiomeric separation and would require empirical method development for a given chiral analogue.

Sample Preparation and Derivatization Strategies for Enhanced Analysis

For the analysis of this compound in complex matrices, such as environmental samples, appropriate sample preparation is crucial to remove interferences and concentrate the analyte. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed techniques. In LLE, the sample is partitioned between two immiscible solvents to isolate the analyte. For SPE, a cartridge containing a solid adsorbent is used to selectively retain and then elute the analyte.

Derivatization, the chemical modification of an analyte to enhance its analytical properties, can be beneficial for the analysis of aniline derivatives. For gas chromatography, derivatization can improve volatility and thermal stability. For example, acylation of the amine group with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride can produce derivatives with improved chromatographic behavior and detector response. For HPLC with fluorescence detection, derivatization with a fluorescent tag can significantly enhance sensitivity.

Advanced Detection Methods (e.g., UV, FID, Conductivity Detection)

The choice of detector is a critical aspect of any chromatographic method, influencing sensitivity and selectivity.

UV Detection: Ultraviolet (UV) detection is widely used in HPLC. Aromatic compounds like this compound exhibit strong UV absorbance, making this a suitable detection method. The selection of an appropriate wavelength, typically corresponding to an absorbance maximum, is key to achieving high sensitivity.

Flame Ionization Detection (FID): In gas chromatography, the Flame Ionization Detector is a common and robust detector for organic compounds. It offers high sensitivity and a wide linear range. However, it is a destructive technique and does not provide structural information.

Conductivity Detection: While less common for this class of compounds, conductivity detection can be used in ion chromatography after appropriate sample treatment to convert the analyte into an ionic form. Its application to this compound would be specialized and not a primary choice for routine analysis.

More advanced detection techniques like mass spectrometry (MS) coupled with either GC or HPLC (GC-MS or LC-MS) are highly recommended for unambiguous identification and confirmation of this compound, especially in complex matrices. epa.govd-nb.info Mass spectrometry provides valuable structural information based on the mass-to-charge ratio of the analyte and its fragments.

Method Validation and Quality Assurance in this compound Analysis

The reliability and accuracy of analytical data for this compound are ensured through rigorous method validation and a robust quality assurance program. These procedures are fundamental in demonstrating that an analytical method is suitable for its intended purpose, consistently producing results that are precise and accurate. The validation process is guided by internationally recognized protocols, such as those from the International Council for Harmonisation (ICH), ensuring a standardized approach. youtube.com

Method validation for this compound involves the assessment of several key performance characteristics to define the method's capabilities and limitations. These parameters are crucial for establishing the credibility of the analytical results.

Specificity is the ability of the method to accurately measure the this compound analyte without interference from other components that may be present in the sample matrix, such as impurities, degradation products, or other related substances. youtube.com Chromatographic methods, like High-Performance Liquid Chromatography (HPLC), are often employed and must demonstrate baseline separation of the analyte peak from all other potential peaks.

Linearity demonstrates that the method's response is directly proportional to the concentration of this compound over a specified range. researchgate.net This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. The correlation coefficient (R²) is expected to be close to 1, indicating a strong linear relationship. For many aromatic amine analyses, a linear range can be established from as low as 2 µg/kg up to 1,000 µg/kg with regression coefficients over 0.99. oup.com

Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is often determined by performing recovery studies on samples spiked with a known amount of this compound at different concentration levels. nih.gov Acceptable recovery is typically within a range of 80-120%, though this can vary depending on the concentration and complexity of the matrix. For similar aromatic amines, absolute recoveries have been reported in the range of 85.3% to 98.4%. researchgate.net

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short period.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. youtube.com For analyses of aromatic amines, RSD values for repeatability have been shown to be ≤ 4.5% and for reproducibility ≤ 7.7%. oup.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentrations of this compound that can be reliably detected and quantified, respectively. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov For comparable primary aromatic amines using sensitive UHPLC methods, an LOD of 0.5 ng/mL and an LOQ of 2 ng/mL have been achieved. chromatographyonline.com

The table below summarizes typical performance criteria for a validated analytical method for aromatic amines, which would be applicable to the analysis of this compound.

Table 1: Typical Method Validation Parameters and Acceptance Criteria

Parameter Typical Acceptance Criteria Example Finding for Aromatic Amines Reference
Linearity (R²) ≥ 0.99 > 0.9998 chromatographyonline.com
Accuracy (Recovery) 80 - 120% 85.3% - 98.4% researchgate.net

Quality Assurance (QA) is an overarching system that ensures the validated method is performing correctly on an ongoing basis. A comprehensive QA program for this compound analysis includes several key elements:

Standard Operating Procedures (SOPs): Detailed, written instructions on how to perform the analysis to ensure consistency.

Certified Reference Materials (CRMs): Using CRMs for calibration and verification helps to ensure the traceability and accuracy of the measurements.

Quality Control (QC) Samples: These are samples with known concentrations of this compound that are analyzed alongside routine samples to monitor the method's performance. The results are often plotted on control charts to track trends and identify any deviations from the established control limits.

Proficiency Testing: Regular participation in external proficiency testing schemes allows a laboratory to compare its results with those of other laboratories, providing an independent assessment of its analytical competence.

Instrument Calibration and Maintenance: All instruments used in the analysis, such as balances, pipettes, and chromatographs, must be regularly calibrated and properly maintained to ensure they are functioning correctly. youtube.com

By implementing a thorough method validation process and adhering to a strict quality assurance program, laboratories can confidently report reliable and defensible data for the analysis of this compound.

Applications of N Butyl 5 Fluoro 2 Methylaniline in Organic Synthesis and Materials Science

N-butyl-5-fluoro-2-methylaniline as a Key Intermediate in Complex Molecule Synthesis

Substituted anilines are critical intermediates in the synthesis of complex heterocyclic scaffolds that form the core of many pharmaceutical and biologically active compounds. researchgate.net The this compound structure combines several features that are valuable in medicinal chemistry. The introduction of fluorine into a drug candidate can significantly influence its metabolic stability, binding affinity, and membrane permeability. researchgate.net The N-butyl group can enhance lipophilicity, which may improve a molecule's pharmacokinetic profile.

This compound serves as a versatile building block for constructing larger, more complex molecules. For instance, substituted anilines are routinely used in multicomponent reactions to generate diverse molecular libraries. One such application is in the palladium-catalyzed synthesis of quinazolin-4(3H)-ones, where anilines bearing methyl and fluoro groups are well-tolerated substrates, leading to the formation of these biologically important heterocyclic systems. mdpi.com The aniline (B41778) nitrogen of this compound can act as a key nucleophile, while the substitution pattern on the ring can direct subsequent reactions and define the final architecture of the target molecule.

Building Block for Functional Organic Materials and Polymers

Fluorinated polymers are a unique class of materials known for their high thermal stability, chemical inertness, low friction coefficients, and weather resistance. nih.gov These properties stem from the strength of the carbon-fluorine bond and the low polarizability of the fluorine atom. nih.gov Fluorinated anilines can be used as monomers or precursors for monomers in the synthesis of functional polymers, such as substituted polyanilines.

The incorporation of this compound into a polymer matrix could impart a combination of desirable traits. The fluorine atom would contribute to enhanced thermal and chemical stability, while the N-butyl group would increase the solubility of the polymer in organic solvents, facilitating processing. Furthermore, fluorinated polymers are known to exhibit unique surface properties, including hydrophobicity and oleophobicity. nih.gov Pulsed plasma polymerization of fluorinated anilines has been shown to produce thin films where the chemical structure and properties can be finely controlled, indicating a pathway for creating smart materials with tailored surface functions. researchgate.net

Table 1: Potential Influence of Structural Motifs on Material Properties
Structural MotifPotential Influence on Polymer/Material PropertiesSupporting Rationale
5-Fluoro GroupIncreased thermal stability, chemical resistance, hydrophobicity.The high strength of the C-F bond and low surface energy associated with fluorinated compounds. nih.gov
N-butyl GroupImproved solubility in organic solvents, increased flexibility of polymer chains.Alkyl chains can disrupt polymer packing and enhance interaction with nonpolar solvents.
2-Methyl GroupSteric influence on polymer chain packing, potential modification of electronic properties.The methyl group can affect intermolecular interactions and the electronic nature of the aromatic ring.

Use in the Synthesis of Specialty Chemicals (e.g., dyes, agrochemicals, excluding direct product efficacy)

N-alkylated anilines are foundational precursors in the synthesis of various specialty chemicals, including dyes and agrochemicals. chemistryviews.org In dye synthesis, the aniline scaffold is central to the formation of azo dyes, where the amino group is diazotized and coupled with another aromatic system. The substituents on the aniline ring, such as the fluoro and methyl groups in this compound, act as auxochromes, modifying the electronic properties of the chromophore and thus tuning the final color and its fastness properties.

In the field of agrochemicals, fluorine-containing compounds have become increasingly prevalent over the past few decades. The inclusion of fluorine can lead to compounds with unique biological activities. Substituted anilines serve as versatile scaffolds for building new herbicidal or pesticidal molecules. researchgate.net The specific combination of substituents in this compound makes it a candidate for investigation as a key building block in the synthesis of new active ingredients for crop protection.

Development of New Reaction Architectures Utilizing the this compound Scaffold

The development of novel and efficient synthetic methodologies is a cornerstone of modern organic chemistry. Molecules with multiple functional groups, like this compound, can serve as platforms or "scaffolds" for creating new reaction pathways. researchgate.netresearchgate.net This molecule offers several reactive sites: the nucleophilic secondary amine, the electron-rich aromatic ring susceptible to electrophilic substitution, and the C-F bond which can, under specific conditions, participate in cross-coupling reactions.

This multifunctional nature makes it an ideal substrate for developing one-pot multicomponent reactions, which are highly valued for their efficiency and ability to rapidly build molecular complexity. mdpi.com For example, palladium/norbornene cooperative catalysis has been used for the ortho-C–H amination of arylborates to generate structurally diverse anilines, showcasing how these scaffolds can be elaborated in a site-selective manner. researchgate.net The unique electronic and steric environment of the this compound scaffold could be exploited to explore new regioselective functionalization reactions, leading to novel molecular architectures that would be difficult to access through traditional synthetic routes.

Table 2: Chemical Compounds Mentioned
Compound Name
This compound
2-methylaniline

Environmental Fate and Degradation Studies of Substituted Anilines Relevant to N Butyl 5 Fluoro 2 Methylaniline

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

The abiotic degradation of substituted anilines in the environment is primarily driven by photolysis and hydrolysis. These processes can significantly influence the persistence and transformation of these compounds in aquatic and terrestrial systems.

Photolysis: The photodegradation of anilines can be accelerated in the presence of substances like algae. nih.gov Studies have shown that the photodegradation rate of aniline (B41778) increases with higher concentrations of algal cells. nih.gov This is attributed to the generation of reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen, by the algae under illumination. nih.gov Oxygen plays a crucial role in the formation of these reactive species. nih.gov The degradation of aniline and its derivatives can also be enhanced by photocatalysts like titanium dioxide (TiO2) under UV irradiation, leading to the formation of intermediates such as phenol, 2-aminophenol, and hydroquinone. researchgate.net The effectiveness of photodegradation is influenced by the wavelength of UV light, with shorter wavelengths leading to more effective breakdown of the compounds. researchgate.net

Hydrolysis: Hydrolysis is another key abiotic process that can contribute to the degradation of certain substituted anilines. For instance, studies have shown that some antibiotics can undergo hydrolysis, with the rate being influenced by pH. researchgate.net While specific data on the hydrolysis of N-butyl-5-fluoro-2-methylaniline is limited, the stability of the aniline functional group suggests that hydrolysis may be a slower degradation pathway compared to photolysis or biodegradation. The presence of a fluorine atom on the aromatic ring can also influence the compound's susceptibility to hydrolysis.

The following table summarizes key findings related to the abiotic degradation of anilines.

Degradation ProcessKey FactorsObservations
Photolysis Algal presence, UV irradiation, OxygenAlgae accelerate aniline photodegradation by producing reactive oxygen species. nih.gov TiO2 acts as a photocatalyst, enhancing degradation under UV light. researchgate.net
Hydrolysis pHCan contribute to the degradation of some aniline derivatives, though it may be a slower process. researchgate.net

Biotic Degradation Pathways and Microbial Metabolism of Aromatic Amines

The microbial degradation of aromatic amines is a critical process in their removal from the environment. A wide variety of bacteria have been identified that can utilize aniline and its substituted derivatives as a sole source of carbon, nitrogen, and energy. nih.govnih.gov

The aerobic bacterial degradation of monocyclic aromatic amines can be initiated through several mechanisms, including:

Dioxygenation of the aromatic ring nih.gov

Deamination (removal of the amino group) nih.gov

Hydroxylation nih.gov

These initial steps typically lead to the formation of catechol or substituted catechols, which are then further degraded via ortho- or meta-cleavage pathways. nih.govnih.gov For example, Pseudomonas putida and Acinetobacter sp. metabolize aniline to catechol, which is then processed through the meta-cleavage pathway. nih.gov In contrast, some bacteria utilize an ortho-cleavage pathway for the degradation of compounds like 4-chloroaniline. asm.orgnih.gov

The structure of the substituted aniline significantly affects its biodegradability. The rate of transformation can be influenced by the type and position of substituents on the aromatic ring. nih.govosti.gov For instance, one study found that the rate of transformation for a series of anilines decreased in the order: aniline > 3-bromoaniline (B18343) > 3-chloroaniline (B41212) > 3-methylaniline > 3-methoxyaniline > 3-nitroaniline (B104315) > 3-cyanoaniline. nih.govosti.gov The size of the substituent appears to be a more critical factor than its electron-withdrawing effect in determining the specific activity of the initial aniline oxygenase enzyme. nih.gov

Anaerobic degradation of aniline has also been observed, for example, in the sulfate-reducing bacterium Desulfobacterium aniline. This process involves the carboxylation of aniline to 4-aminobenzoic acid, which is then further metabolized. nih.govresearchgate.net

The table below presents a summary of microbial degradation of substituted anilines.

Microorganism TypeDegradation PathwayKey EnzymesInfluencing Factors
Aerobic Bacteria (Pseudomonas, Acinetobacter, Delftia)Ortho- or meta-cleavage of catechol intermediates. nih.govnih.govAniline oxygenase, Catechol 1,2-dioxygenase, Catechol 2,3-dioxygenase. nih.govnih.govSubstituent type and size on the aniline ring. nih.govnih.govosti.gov
Anaerobic Bacteria (Desulfobacterium aniline)Carboxylation followed by deamination. nih.govresearchgate.netNot specified in the provided context.Presence of alternative electron acceptors (e.g., sulfate). nih.gov

Advanced Oxidation Processes (AOPs) for the Remediation of Substituted Anilines (e.g., non-thermal plasma degradation)

Advanced Oxidation Processes (AOPs) are a set of powerful chemical treatment methods designed to remove organic pollutants from water and wastewater by utilizing highly reactive hydroxyl radicals (•OH). wikipedia.orgmembranechemicals.com These processes are particularly effective for the degradation of recalcitrant and toxic compounds like substituted anilines that are not easily removed by conventional treatment methods. nih.gov

AOPs encompass a variety of techniques, including:

Fenton and photo-Fenton oxidation nih.gov

Ozonation wikipedia.org

UV/H₂O₂ processes wikipedia.org

Photocatalysis using materials like TiO₂ wikipedia.org

Non-thermal plasma (NTP) degradation bohrium.comresearchgate.net

Non-thermal plasma (NTP) , also known as cold plasma, is an emerging AOP that has shown significant promise for the degradation of anilines and other persistent organic pollutants. bohrium.comresearchgate.netnih.gov NTP is generated by applying an electrical discharge to a gas, creating a mixture of ions, electrons, and highly reactive neutral species, including hydroxyl radicals. bohrium.commdpi.com When this plasma is brought into contact with water containing pollutants, these reactive species attack and break down the organic molecules. bohrium.com

Studies have demonstrated that NTP can effectively degrade aniline in aqueous solutions. bohrium.comresearchgate.net The efficiency of the process can be enhanced by factors such as the use of microbubbles, which increase the mass transfer of reactive species into the liquid phase. bohrium.com The primary species responsible for aniline degradation in NTP systems has been identified as the hydroxyl radical. bohrium.comresearchgate.net NTP treatment can lead to the mineralization of aniline, converting it into less harmful inorganic substances. bohrium.com

The following table summarizes different AOPs for aniline degradation.

AOP TechniqueMechanismAdvantages
Fenton/Photo-FentonGeneration of •OH from H₂O₂ and iron catalysts, enhanced by UV light. nih.govHigh efficiency, can be used with solar light. nih.gov
Ozonation/UVOxidation by ozone, enhanced by UV light to produce •OH. wikipedia.orgEffective for a wide range of organic compounds.
Photocatalysis (TiO₂)Generation of electron-hole pairs on the catalyst surface by UV light, leading to •OH formation. wikipedia.orgCatalyst can be reused.
Non-Thermal PlasmaGeneration of a wide range of reactive species, including •OH, through electrical discharge. bohrium.comresearchgate.netNo need for chemical addition, rapid degradation. bohrium.comresearchgate.net

Environmental Distribution and Persistence Modeling for Aromatic Amine Derivatives

Understanding the environmental distribution and persistence of aromatic amine derivatives is crucial for assessing their potential risks. The fate and transport of these compounds in the environment are governed by a combination of their physicochemical properties and the degradation processes discussed previously. itrcweb.org

The partitioning behavior of aromatic amines between different environmental compartments (water, soil, air) is a key factor in their distribution. This is influenced by properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). The tendency of these compounds to sorb to soil and sediment can affect their mobility and bioavailability for degradation.

Modeling can be a valuable tool for predicting the environmental fate of these compounds. Toxicokinetic models and quantitative structure-activity relationship (QSAR) models can be used to estimate the environmental and health impacts of new or existing aromatic amine derivatives. nih.gov For example, a study used such models to screen for functionally improved and environmentally friendly aromatic amine alternatives, considering their antioxidant properties and potential for forming less toxic by-products after degradation. nih.gov These models can help in designing chemicals that are less persistent and have a lower potential for causing adverse environmental effects. nih.gov

The persistence of aromatic amines in the environment is a balance between their resistance to degradation and the rates of abiotic and biotic degradation processes. While some anilines can be readily degraded under favorable conditions, others, particularly those with certain substituents, may persist for longer periods. The formation of persistent transformation products is also a concern that needs to be considered in environmental risk assessments.

Q & A

Q. Q1. What are the optimal synthetic routes for N-butyl-5-fluoro-2-methylaniline, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Route 1: Start with 5-fluoro-2-methylaniline. Introduce the butyl group via nucleophilic substitution using butyl bromide in the presence of a base (e.g., NaH) in anhydrous THF. Reaction conditions (50–70°C, 12–24 hours) must avoid dehydrohalogenation side reactions .
  • Route 2: Reductive alkylation of 5-fluoro-2-methylaniline with butyraldehyde using hydrogen gas and a Pd/C catalyst. Optimize temperature (80–100°C) and hydrogen pressure (3–5 atm) to minimize over-reduction .
  • Purity Control: Monitor by HPLC (C18 column, acetonitrile/water mobile phase) to detect unreacted starting material or by-products like N,N-dibutyl derivatives .

Q. Q2. How do substituent positions (fluoro at C5, methyl at C2, butyl at N1) affect the compound’s physicochemical properties?

Methodological Answer:

  • Solubility: The hydrophobic butyl group reduces water solubility compared to unsubstituted aniline derivatives. Use logP calculations (e.g., XLogP3) to predict partitioning behavior. Experimental validation via shake-flask method (octanol/water) is recommended .
  • Stability: Fluorine at C5 enhances electron-withdrawing effects, potentially increasing resistance to oxidation. Accelerated stability studies (40°C/75% RH for 6 months) can assess degradation pathways (e.g., nitroso formation) .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Methodological Answer:

  • DFT Studies: Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the fluorine atom may direct electrophilic substitution to C4 via meta-directing effects. Compare with experimental substituent reactivity using Hammett plots .
  • Docking Simulations: Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways. Use AutoDock Vina with crystal structures from the Protein Data Bank (PDB) .

Q. Q4. What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns due to fluorine coupling)?

Methodological Answer:

  • NMR Challenges: Fluorine (spin-½) causes complex splitting in 1^1H NMR (e.g., doublets of doublets for aromatic protons). Use 19^{19}F-decoupled experiments or 2D 1^1H-13^{13}C HSQC to assign signals unambiguously .
  • Mass Spectrometry: High-resolution MS (HRMS) with ESI+ ionization distinguishes between isotopic clusters (e.g., 37^{37}Cl vs. 19^{19}F isotopes) to confirm molecular formula .

Q. Q5. How can regioselectivity in electrophilic aromatic substitution (EAS) be controlled in derivatives of this compound?

Methodological Answer:

  • Directing Effects: The electron-withdrawing fluorine at C5 and electron-donating butyl group at N1 create competing effects. Perform nitration (HNO3_3/H2_2SO4_4) at varying temperatures (0–25°C) to favor substitution at C4 (meta to fluorine) or C6 (para to butyl) .
  • Kinetic vs. Thermodynamic Control: Use time-resolved IR spectroscopy to monitor intermediate formation. Lower temperatures favor kinetic products (C4 nitration), while higher temperatures favor thermodynamic control .

Data Interpretation and Experimental Design

Q. Q6. How should researchers design kinetic studies to evaluate the compound’s stability under oxidative conditions?

Methodological Answer:

  • Experimental Setup: Prepare solutions in DMSO/PBS (1:1) and expose to H2_2O2_2 (0.1–1.0 mM) at 37°C. Sample aliquots at intervals (0, 6, 12, 24 hours) for LC-MS analysis.
  • Data Analysis: Use pseudo-first-order kinetics to calculate degradation rate constants. Compare with control experiments lacking H2_2O2_2 to isolate oxidation-specific degradation .

Q. Q7. What statistical approaches are recommended for analyzing discrepancies in bioactivity data across cell lines?

Methodological Answer:

  • Multivariate Analysis: Apply PCA (Principal Component Analysis) to correlate structural features (e.g., logP, polar surface area) with IC50_{50} values in cancer vs. normal cell lines.
  • Dose-Response Modeling: Fit data to a four-parameter logistic curve (e.g., Hill equation) to quantify potency and efficacy differences. Use ANOVA to assess significance (p < 0.05) .

Case Study Integration

Q. Q8. How can researchers leverage structural analogs (e.g., N-benzyl-5-fluoro-2-nitroaniline) to infer the biological activity of this compound?

Methodological Answer:

  • SAR Analysis: Compare MIC (Minimum Inhibitory Concentration) values of analogs against Gram-positive bacteria. Replace the benzyl group with butyl to assess alkyl chain length effects on membrane penetration .
  • Toxicity Profiling: Use zebrafish embryo models (OECD TG 236) to compare developmental toxicity. The butyl group may increase lipophilicity, enhancing blood-brain barrier penetration .

Advanced Characterization Techniques

Q. Q9. What crystallographic methods confirm the spatial arrangement of substituents in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in ethyl acetate/hexane. Resolve torsion angles between the butyl chain and aromatic ring to confirm conformational preferences .
  • Powder XRD: Compare experimental patterns with simulated data (Mercury Software) to detect polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.